molecular formula C18H24N2O4 B584535 N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate CAS No. 29473-53-8

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate

Cat. No.: B584535
CAS No.: 29473-53-8
M. Wt: 332.4
InChI Key: MNUSPWMHIHYMKM-UHFFFAOYSA-N
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Description

Historical Context and Development by Professor Tsuda

The development of this compound is intimately connected with the pioneering work of Professor Kyosuke Tsuda, whose scientific career spanned several decades of groundbreaking research in pharmaceutical chemistry. Professor Tsuda, born on February 10, 1907, in Kiirun, Taiwan, began his research journey at the Department of Pharmaceutical Science, University of Tokyo in 1926, where he conducted his graduation experiments under the guidance of Professor Heizaburo Kondo. His early career was marked by exceptional dedication to research, exemplified by his commitment to working in the laboratory even on his wedding day, demonstrating the level of devotion that characterized his approach to scientific investigation.

Professor Tsuda's research trajectory encompassed multiple areas of pharmaceutical chemistry, beginning with his extensive work on matrine, a bitter-tasting component isolated from the Chinese herbal medicine Kujin. This early experience with natural product chemistry and structural elucidation provided the foundation for his later innovations in analytical methodology. His struggle with matrine structure determination, conducted entirely before the invention of chromatography, required painstaking work involving distillation under reduced pressure, formation of crystalline salts, and repeated purification procedures.

The development of what would become known as Tsuda's reagent emerged from Professor Tsuda's research on chemotherapy during World War II, when he joined a research team focusing on malaria treatment and sulfonamide synthesis. During this period, he synthesized a color-developing reagent specifically designed for the quantitative analysis of sulfa drugs, which was subsequently listed in pharmacopoeia as a standard analytical reagent. This innovation represented a significant advancement in pharmaceutical analysis, providing a reliable method for detecting and quantifying sulfonamide compounds with high specificity and sensitivity.

Nomenclature and Alternative Designations (Tsuda's Reagent)

This compound is known by several systematic and common names, reflecting its widespread adoption across different scientific disciplines and commercial applications. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being this compound. Alternative systematic designations include 1,2-Ethanediamine, N₁,N₁-diethyl-N₂-1-naphthalenyl-, ethanedioate and N-(2-Diethylaminoethyl)-1-naphthylamine Oxalate.

The most recognizable designation for this compound in analytical chemistry is "Tsuda's Reagent," named in honor of Professor Kyosuke Tsuda who developed its application for sulfonamide analysis. This common name has become standard terminology in pharmaceutical analysis and is widely recognized in scientific literature and commercial catalogues. The compound is also referred to as "Tsuda Reagent" in various commercial sources, maintaining the eponymous connection to its developer.

Commercial suppliers utilize multiple Chemical Abstracts Service registry numbers to identify different forms of the compound. The primary Chemical Abstracts Service number is 29473-53-8, while the free base form is catalogued under 5235-[specific number not fully visible in sources]. Additional registry information includes Reaxys Registry Number 3801932 and PubChem Substance identification 87567142, facilitating comprehensive database searches and cross-referencing.

Significance in Analytical Chemistry and Colorimetric Analysis

The significance of this compound in analytical chemistry stems from its exceptional utility as a chromogenic reagent for colorimetric determination of sulfonamide compounds. The reagent enables highly specific color reactions that facilitate both qualitative identification and quantitative analysis of sulfonamides in various matrices, including pharmaceutical preparations and biological samples.

The mechanism underlying the reagent's analytical utility involves diazotization reactions followed by coupling with the naphthylethylenediamine moiety to produce intensely colored azo compounds. This process is exemplified in the analytical procedure for sulfonamide determination, where target compounds are first diazotized using sodium nitrite in acidic conditions, followed by coupling with Tsuda's reagent to generate characteristic colored products amenable to spectrophotometric quantification. The specificity of this reaction sequence makes it particularly valuable for pharmaceutical analysis where selective detection is crucial.

Recent applications demonstrate the continued relevance of Tsuda's reagent in modern analytical methodologies. Paper-based analytical devices utilizing this reagent have been developed for sensitive colorimetric determination of sulfonamides in pharmaceutical samples, representing an evolution of the traditional methodology into contemporary portable analytical platforms. These developments highlight the adaptability of classical analytical chemistry principles to modern analytical challenges and miniaturized detection systems.

The reagent's utility extends beyond traditional pharmaceutical analysis to specialized applications in biofilm research. Studies investigating the effects of silver sulfadiazine on methicillin-resistant bacterial biofilms have employed Tsuda's reagent as a critical component in the analytical protocol for detecting bound sulfonamide compounds within biofilm matrices. This application demonstrates the reagent's versatility and continued relevance in contemporary microbiological research.

Overview of Current Research Applications and Scientific Relevance

Contemporary research applications of this compound span multiple scientific disciplines, reflecting the compound's enduring analytical utility and adaptability to modern research methodologies. The reagent maintains particular significance in pharmaceutical quality control and regulatory compliance, where its established reliability and specificity continue to support critical analytical determinations.

Current pharmaceutical applications include the development of simplified analytical procedures for sulfonamide determination in various formulations. The United States Department of Agriculture Food Safety and Inspection Service continues to employ methodologies incorporating Tsuda's reagent for tissue residue analysis of sulfonamides in food products, demonstrating the reagent's ongoing relevance in food safety applications. These procedures utilize thin layer chromatography with fluorometric scanning densitometry for quantitation, representing a sophisticated evolution of the original colorimetric methodology.

Emerging applications in biomedical research have expanded the reagent's utility beyond traditional pharmaceutical analysis. Recent investigations into biofilm eradication mechanisms have incorporated Tsuda's reagent as an essential analytical tool for quantifying sulfonamide compounds associated with bacterial biofilm matrices. These studies utilize the reagent's chromogenic properties to assess the penetration and binding of sulfonamide-based antimicrobial agents within complex biological structures.

The development of paper-based analytical devices represents a significant advancement in portable analytical chemistry, with Tsuda's reagent serving as a key component in these miniaturized systems. These devices demonstrate the successful adaptation of classical analytical principles to contemporary demands for point-of-care testing and field-deployable analytical capabilities. The integration of traditional chromogenic chemistry with modern materials science exemplifies the continued evolution of established analytical methodologies.

Application Area Methodology Analytical Target Reference
Food Safety Analysis Thin Layer Chromatography Sulfonamide Residues in Tissues
Biofilm Research Colorimetric Quantification Bound Sulfonamides in Biofilms
Pharmaceutical Analysis Paper-based Devices Sulfonamides in Drug Formulations
Historical Analysis Classical Colorimetry Para-aminosalicylic Acid Derivatives

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N',N'-diethyl-N-naphthalen-1-ylethane-1,2-diamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2.C2H2O4/c1-3-18(4-2)13-12-17-16-11-7-9-14-8-5-6-10-15(14)16;3-1(4)2(5)6/h5-11,17H,3-4,12-13H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUSPWMHIHYMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80995985
Record name Oxalic acid--N~1~,N~1~-diethyl-N~2~-(naphthalen-1-yl)ethane-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80995985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74474-31-0, 29473-53-8
Record name Oxalic acid--N~1~,N~1~-diethyl-N~2~-(naphthalen-1-yl)ethane-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80995985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Diethylaminoethyl)-1-naphthylamine Oxalate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nitrosation Reaction

Diethylaniline undergoes nitrosation in an acidic medium to form N-nitrosodiethylaniline. The reaction is typically conducted at 0–10°C using sodium nitrite (NaNO₂) in concentrated hydrochloric acid (HCl).

Example Conditions :

  • Reactants : Diethylaniline (75 mL), concentrated HCl (122 mL), NaNO₂ (74 g).

  • Temperature : 0–10°C.

  • Time : 2.5–3 hours.

The product is an aqueous solution of the nitroso compound, which is directly used in the next step.

Reduction to Primary Amine

The nitroso intermediate is reduced to N,N-diethyl-1,4-phenylenediamine using zinc powder in HCl. Zinc-hydrochloric acid systems are preferred over iron or tin due to fewer impurities and easier post-reaction processing.

Optimized Parameters :

  • Reducing Agent : Zinc powder (23 g per 25 mL HCl).

  • Temperature : 15–20°C.

  • Time : 1.5–2.5 hours.

The reduction proceeds via an intermediate hydroxylamine, which is further reduced to the primary amine.

Purification of the Free Base

The crude amine is purified by:

  • Basification with NaOH to pH 14.

  • Liquid-liquid extraction to isolate the organic phase.

  • Vacuum distillation (5 mmHg) to collect the pure amine at 115–116°C.

Yield : ~85% after distillation.

Oxalate Salt Formation

The free base is dissolved in dried benzene and treated with oxalic acid. Dry hydrogen chloride gas is substituted with oxalic acid in this step compared to hydrochloride salt synthesis.

Reaction Conditions :

  • Solvent : Anhydrous benzene.

  • Acid : Oxalic acid (1:1 molar ratio).

  • Precipitation : The oxalate salt crystallizes upon saturation, filtered, and dried.

Purity : ≥98% (via neutralization titration).

Reaction Mechanisms and Optimization

Nitrosation Mechanism

Nitrosation occurs via electrophilic aromatic substitution, where the nitrosonium ion (NO⁺) attacks the para position of diethylaniline. The reaction is highly pH-dependent, requiring strong acidity (HCl) to generate NO⁺.

Reduction Pathway

Zinc in HCl reduces the nitroso group through a series of protonation and electron transfer steps:

  • R-NO+2H++2eR-NHOH\text{R-NO} + 2\text{H}^+ + 2\text{e}^- \rightarrow \text{R-NHOH}.

  • R-NHOH+2H++2eR-NH2+H2O\text{R-NHOH} + 2\text{H}^+ + 2\text{e}^- \rightarrow \text{R-NH}_2 + \text{H}_2\text{O}.

Zinc’s high reducing power ensures complete conversion, while its hydroxide byproduct dissolves in basic solutions, simplifying purification.

Critical Process Parameters

ParameterOptimal RangeEffect on Yield/Purity
Nitrosation Temp.0–10°CPrevents diazonium salt decomposition
Zn:HCl Ratio1:3 (w/v)Maximizes reduction efficiency
Distillation Pressure5 mmHgAvoids thermal degradation

Analytical Characterization

Purity Assessment

  • HPLC : ≥95% area purity.

  • Melting Point : 167°C (decomposition).

  • FT-IR : Peaks at 3300 cm⁻¹ (N-H stretch) and 1700 cm⁻¹ (oxalate C=O).

Impurity Profiling

Common impurities include residual zinc ions (<0.1% by ICP-MS) and unreacted diethylaniline (<0.5% by GC).

Industrial-Scale Considerations

  • Cost Analysis : Zinc reduction increases reagent cost by 15% compared to iron but reduces waste treatment expenses.

  • Safety :

    • Hazard Codes : H315 (skin irritation), H319 (eye damage).

    • Ventilation : Required due to HCl and benzene vapors.

Applications in Analytical Chemistry

The oxalate salt’s high solubility in water (5 mg/mL) makes it ideal for:

  • Spectrophotometry : Detection of sulfonamides via diazo coupling.

  • Protein Analysis : Quantifying nitrotyrosine residues in oxidative stress studies .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate involves its interaction with specific molecular targets and pathways. The compound acts as a donor molecule and forms charge transfer complexes with π-acceptors (quinol and picric acid), σ-acceptors (iodine), and vacant orbital acceptors (tin (IV) tetrachloride and zinc chloride) . These interactions facilitate various chemical reactions and processes, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

Key Properties:

  • Chemical Formula : C₁₈H₂₄N₂O₄ (as the oxalate salt) .
  • Molecular Weight : 332.39 g/mol .
  • CAS Numbers : Two conflicting identifiers exist: 29473-53-8 (widely cited ) and 74474-31-0 (less common ), likely due to regional registration variances or salt-form distinctions.
  • Physical State : White to pale yellow crystalline powder .
  • Melting Point : 164–167°C (varies by source and purity) .
  • Storage : Requires refrigeration at +2 to +8°C for stability .

Structural and Functional Analogs

N-1-Naphthylethylenediamine Dihydrochloride

A widely used alternative in colorimetric assays (e.g., Bratton-Marshall method):

Parameter Tsuda's Reagent (Oxalate) N-1-Naphthylethylenediamine Dihydrochloride
Chemical Formula C₁₈H₂₄N₂O₄ C₁₂H₁₆N₂·2HCl
Molecular Weight 332.39 g/mol 259.18 g/mol
Solubility Soluble in water/acetone mixtures Requires acidic conditions for dissolution
Sensitivity Higher stability in prolonged assays Prone to degradation under light/heat
Regulatory Use Accepted in Japanese pharmacopeia Common in EPA methods for nitrite detection

Key Difference : Tsuda's oxalate salt offers enhanced solubility in organic-aqueous mixtures, reducing precipitation in complex matrices like biofilms .

N,N-Dimethyl-1-piperidin-2-ylmethanamine Oxalate

A structural analog with differing applications:

Parameter Tsuda's Reagent N,N-Dimethyl-1-piperidin-2-ylmethanamine Oxalate
Primary Use Analytical chemistry Pharmaceutical intermediates
Molecular Weight 332.39 g/mol 232.27 g/mol
Reactivity Reacts with diazonium salts Used in alkaloid synthesis

Supplier Variations and Purity

Tsuda's reagent exhibits significant variability in purity and pricing across suppliers:

Supplier Purity Price (10g) CAS Number Notes
FUJIFILM Wako ≥95% (HPLC) €504.20 74474-31-0 Requires cold storage
TCI America >98.0% (T) Not listed 29473-53-8 Higher purity for titration
Indagoo 95% €209.00 74474-31-0 Lower cost, room-temperature shipping

Critical Note: Discrepancies in CAS numbers and purity metrics highlight the need for batch-specific verification in research .

Analytical Performance in Diazo-Coupling Reactions

Tsuda's reagent outperforms analogs in specific scenarios:

  • Biofilm Studies : Demonstrates linear quantification of SD in concentrations from 43.75–11,200 µM with minimal interference from extracellular polymers .
  • Color Development : Produces a stable purple color (λ=550 nm) in acidic conditions, unlike dihydrochloride forms, which may require additional stabilizers .

Biological Activity

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate (NDENOX) is a chemical compound with the molecular formula C18H24N2O4 and a molecular weight of 332.39 g/mol. It is recognized for its significant biological activity, particularly its antibacterial properties. This article delves into the biological mechanisms, research findings, and applications of NDENOX, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

NDENOX is a naphthalene derivative formed from the neutralization of N,N-Diethyl-N'-1-naphthylethylenediamine with oxalic acid. Its structure includes a naphthalene moiety, which contributes to its unique properties. The compound exists as a salt, enhancing its solubility and reactivity in biological systems.

Target and Mode of Action

NDENOX primarily targets bacterial cells. Its mechanism involves binding to the extracellular site on the bacterial cell membrane, which disrupts normal cellular functions. Specifically, it inhibits the uptake of sulfadiazine, an antibiotic, thereby affecting bacterial growth and survival.

Biochemical Pathways

The interaction between NDENOX and bacterial membranes leads to significant biochemical changes:

  • Inhibition of Bacterial Growth : By blocking sulfadiazine uptake, NDENOX effectively inhibits the growth of various bacterial strains.
  • Alteration of Gene Expression : The binding interactions can lead to changes in gene expression and enzyme activity within bacteria, further influencing their metabolic processes.

Antibacterial Efficacy

NDENOX has demonstrated antibacterial activity against several strains:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

These findings indicate that NDENOX could be a valuable agent in combating bacterial infections, particularly those resistant to conventional antibiotics .

Case Studies and Research Findings

Several studies have assessed the efficacy and safety profile of NDENOX:

StudyFindings
NDENOX effectively inhibits the growth of Staphylococcus aureus by disrupting sulfadiazine uptake.
Demonstrated broad-spectrum antibacterial activity against E. coli and P. aeruginosa.
Evaluated the compound's safety profile, indicating acute toxicity but potential for therapeutic use under controlled conditions.

Safety and Toxicity

While NDENOX shows promise as an antibacterial agent, it also poses certain hazards:

  • Acute Toxicity : Classified as toxic upon oral, dermal, or inhalation exposure .
  • Irritation Potential : Can cause skin and eye irritation; appropriate safety measures are recommended during handling .

Applications in Research and Industry

NDENOX is utilized in various fields due to its chemical properties:

  • Analytical Chemistry : Used as a reagent for detecting nitrotyrosine residues in proteins.
  • Biochemistry : Employed in studies related to drug development and diagnostic assays.
  • Industrial Applications : Serves as an intermediate in synthesizing organic compounds.

Q & A

Q. What are the established synthesis methods for N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate, and how can purity be optimized?

The synthesis typically involves a multi-step process starting with the alkylation of ethylenediamine derivatives. A common approach includes:

  • Step 1 : Reacting 1-naphthylamine with diethylaminoethyl chloride in a polar aprotic solvent (e.g., dimethylformamide) under nitrogen to form the tertiary amine intermediate.
  • Step 2 : Purification via recrystallization using acetone-water mixtures to remove unreacted starting materials.
  • Step 3 : Salt formation with oxalic acid in absolute acetone, followed by vacuum drying to yield the oxalate salt . Purity (>98%) is achieved through repeated recrystallization and validated via HPLC with UV detection at 254 nm .

Q. How is this compound characterized in terms of physicochemical properties?

Key characterization methods include:

  • Melting Point : 167°C (decomposition), determined using differential scanning calorimetry (DSC) .
  • Solubility : Freely soluble in water (1 g/100 mL) and acetone-water mixtures (1:1), critical for preparing test solutions .
  • Spectroscopic Analysis : FT-IR confirms oxalate binding (C=O stretch at 1680–1700 cm⁻¹), while ¹H-NMR identifies naphthyl and ethyl group resonances .

Q. What protocols are recommended for preparing standardized solutions of this compound?

For analytical applications (e.g., nitrite detection):

  • Test Solution (TS) : Dissolve 1 g in 1000 mL deionized water. Filter through a 0.45 µm membrane to remove particulates. Prepare fresh daily to avoid oxidation .
  • Acetone-Water TS : Dissolve 1 g in 100 mL acetone-water (1:1) for enhanced solubility in organic-aqueous matrices .

Advanced Research Questions

Q. How does this compound function in spectrophotometric nitrite detection?

The compound acts as a coupling agent in the Griess assay:

  • Mechanism : Nitrite reacts with sulfanilamide under acidic conditions to form a diazonium salt, which couples with the amine group of the compound to produce a stable pink azo dye (λmax = 540 nm).
  • Optimization : Adjust pH to 1.5–2.0 with HCl to maximize diazotization efficiency. Interference from sulfhydryl compounds is mitigated by adding HgCl₂ .

Q. What experimental designs are critical for evaluating its pharmacological activity in vivo?

For diuretic studies (e.g., rat models):

  • Dose Selection : Administer 2–4 mg/kg intravenously, referencing the 408% increase in urine secretion observed in early trials .
  • Control Groups : Include vehicle (saline) and positive controls (e.g., furosemide). Monitor electrolyte excretion (Na⁺, K⁺) via ion-selective electrodes.
  • Ethical Considerations : Adhere to OECD Guidelines 420/423 for acute toxicity testing, given its corrosive and acute toxic classification .

Q. How do structural analogs differ in reactivity and biological activity?

Key comparisons include:

CompoundStructural DifferenceBiological Impact
N-1-Naphthylethylenediamine DihydrochlorideLacks oxalate and ethyl groupsLower stability in aqueous solutions; reduced coupling efficiency in Griess assay
Dibenzothiepin DerivativesBulkier aromatic substituentsEnhanced diuretic potency but higher nephrotoxicity risk
Structural modifications alter steric hindrance and electronic properties, impacting binding to biological targets .

Q. What strategies mitigate instability in aqueous solutions during long-term experiments?

  • Storage : Lyophilize the compound and store at -20°C under argon. Reconstitute in degassed water immediately before use.
  • Stabilizers : Add 0.1% w/v ascorbic acid to prevent oxidative degradation. Avoid exposure to UV light .

Q. How can computational modeling predict its interactions with biological macromolecules?

  • Docking Studies : Use software like AutoDock Vina to simulate binding to renal Na⁺/K⁺-ATPase, identifying key hydrophobic interactions with the naphthyl group.
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Methodological Notes

  • Contradictions : discusses a structurally similar compound but emphasizes distinct chiral configuration impacts on biological activity, requiring validation for this oxalate derivative.
  • Unresolved Issues : Pharmacokinetic data (e.g., half-life, metabolite profiling) remain understudied, necessitating LC-MS/MS-based assays .

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